4-Bromo-1-(chloromethoxy)-2-methylbenzene chemical structure
4-Bromo-1-(chloromethoxy)-2-methylbenzene chemical structure
An In-depth Technical Guide to 4-Bromo-1-(chloromethoxy)-2-methylbenzene: Synthesis, Reactivity, and Applications
Introduction
4-Bromo-1-(chloromethoxy)-2-methylbenzene is a halogenated aromatic ether of significant utility in modern organic synthesis. Its structure, featuring a reactive chloromethoxy group and a versatile brominated aromatic ring, positions it as a key intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing its chemical properties, synthesis, core reactivity, and applications, with a strong emphasis on safety and handling. The chloromethoxy moiety serves as a robust protecting group for the phenolic hydroxyl of its precursor, 4-bromo-2-methylphenol, enabling selective transformations at other positions of the molecule. This functionality is crucial in multi-step syntheses where the phenol's nucleophilicity and acidity would otherwise interfere with desired reactions.
Part 1: Chemical Identity and Physicochemical Properties
The foundational characteristics of a reagent are critical for its effective use in synthesis. This section outlines the key identifiers and physical properties of 4-Bromo-1-(chloromethoxy)-2-methylbenzene.
Chemical Structure and Identifiers
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IUPAC Name: 4-Bromo-1-(chloromethoxy)-2-methylbenzene
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Molecular Formula: C₈H₈BrClO
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Molecular Weight: 235.51 g/mol [1]
Physicochemical Data
The physical properties of 4-Bromo-1-(chloromethoxy)-2-methylbenzene are summarized below. These are critical for determining appropriate reaction solvents, purification methods, and storage conditions.
| Property | Value | Source |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | Not explicitly reported, but likely high due to molecular weight. | Inferred |
| Solubility | Soluble in common organic solvents like dichloromethane, THF, ethyl acetate. Insoluble in water. | Inferred |
| Stability | Sensitive to moisture; hydrolyzes to release HCl and formaldehyde. | Inferred from similar compounds |
Part 2: Synthesis and Characterization
The preparation of 4-Bromo-1-(chloromethoxy)-2-methylbenzene is typically achieved from its corresponding phenol, 4-bromo-2-methylphenol. This transformation introduces the chloromethoxy group, which acts as a protective shield for the hydroxyl functionality.
Synthetic Route: Protection of 4-Bromo-2-methylphenol
The primary route to 4-Bromo-1-(chloromethoxy)-2-methylbenzene involves the reaction of 4-bromo-2-methylphenol with a chloromethylating agent. This is an essential step to mask the reactive phenol group, allowing for subsequent chemical modifications on the molecule, such as cross-coupling reactions at the bromide position. The use of a base is critical to deprotonate the phenol, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic chloromethylating agent.
Experimental Protocol: Synthesis from (4-bromo-2-methyl-phenyl)methanol
An alternative synthesis starts from the corresponding benzyl alcohol, converting the hydroxyl group into a chloride. This method, while yielding a different isomer, 4-bromo-1-(chloromethyl)-2-methylbenzene, illustrates a common strategy for generating reactive benzyl halides.
Objective: To synthesize 4-bromo-1-(chloromethyl)-2-methyl-benzene from (4-bromo-2-methyl-phenyl)methanol.
Materials:
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(4-bromo-2-methyl-phenyl)methanol (250 g, 1.24 mol)
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Triethylamine (304 mL, 2.11 mol)
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Methanesulfonyl chloride (171 mL, 2.11 mol)
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Dichloromethane (DCM) (2500 mL)
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Water
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Saturated aqueous NaCl solution (brine)
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Sodium sulfate (Na₂SO₄)
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Silica gel
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Hexane
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Ethyl acetate
Procedure:
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A solution of (4-bromo-2-methyl-phenyl)methanol (250 g, 1.24 mol) and triethylamine (304 mL, 2.11 mol) in dichloromethane (2500 mL) is prepared in a suitable reaction vessel and cooled in an ice/water bath.[2]
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Methanesulfonyl chloride (171 mL, 2.11 mol) is added dropwise over 30 minutes, maintaining the temperature of the reaction mixture.[2]
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The mixture is allowed to warm to room temperature and stirred for 16 hours.[2]
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Water (5000 mL) is added to quench the reaction, and the product is extracted with dichloromethane (2 x 7000 mL).[2]
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The combined organic layers are washed with saturated aqueous NaCl solution (5000 mL) and dried over anhydrous Na₂SO₄.[2]
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The solution is filtered, and the solvent is removed under reduced pressure.
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The resulting residue is purified by passing it through a silica pad, eluting with a hexane and ethyl acetate mixture to yield the final product (234 g, 86% yield).[2]
Characterization
Confirmation of the structure and purity of 4-Bromo-1-(chloromethoxy)-2-methylbenzene is achieved through standard analytical techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. The spectrum would be expected to show characteristic signals for the aromatic protons, the methyl group protons, and the methylene protons of the chloromethoxy group. For the related compound 1-Bromo-4-chloro-2-methylbenzene, proton signals are observed at δ 7.378, 7.159, 6.975 (aromatic) and 2.321 (methyl) ppm.[3]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies the different carbon environments in the molecule. Signals corresponding to the aromatic carbons, the methyl carbon, and the methylene carbon would be expected.
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Mass Spectrometry (MS): This method confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of C₈H₈BrClO, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.
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Infrared Spectroscopy (IR): IR spectroscopy would reveal the presence of characteristic functional groups, such as C-O ether linkages and C-H bonds in the aromatic ring and alkyl groups.
Part 3: Reactivity and Applications in Organic Synthesis
The synthetic utility of 4-Bromo-1-(chloromethoxy)-2-methylbenzene is derived from its dual reactivity: the chloromethoxy group's role as a protecting agent and the bromo-substituted ring's capacity for further functionalization.
Core Reactivity: The Chloromethoxy Group
The chloromethoxy group is a classic example of a protecting group for alcohols and phenols.[4] Specifically, it is a derivative of a methoxymethyl (MOM) ether.[5][6] Chloroalkyl ethers like this are potent alkylating agents.[7] The oxygen atom's lone pairs stabilize the formation of an oxocarbenium ion intermediate, making the chlorine a good leaving group in nucleophilic substitution reactions. This reactivity allows for the efficient protection of hydroxyl groups.[4][8]
The introduction of the MOM group (or in this case, a substituted analogue) is crucial because it is stable under a wide range of conditions, including those involving organometallic reagents and basic environments, yet can be cleaved under acidic conditions to regenerate the phenol.[4][9]
Applications in Drug Development
Halogenated aromatic compounds are pivotal in medicinal chemistry and drug discovery. The presence of bromine and chlorine atoms can significantly influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. 4-Bromo-1-(chloromethoxy)-2-methylbenzene and its precursors are valuable intermediates in the synthesis of biologically active molecules.[10] For instance, the related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a key intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes.[11][12][13] The synthetic strategies for such drugs often involve protecting a phenolic group, performing a cross-coupling reaction at the bromo-position, and then deprotecting the phenol.
Part 4: Safety and Handling
Given the reactive nature of 4-Bromo-1-(chloromethoxy)-2-methylbenzene, strict adherence to safety protocols is paramount.
Hazard Identification
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Toxicity: Chloroalkyl ethers as a class are known to be strong alkylating agents and are considered carcinogenic.[7] The related compound, chloromethyl methyl ether (CMME), is a known human carcinogen.[5][7] Therefore, this compound should be handled with extreme caution as a potential carcinogen.
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Corrosivity: Due to its reactivity with moisture, it can release hydrochloric acid, making it corrosive.
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Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant.[14] For related brominated compounds, GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[15]
Handling and Storage
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[14]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[14] The container should be tightly sealed to prevent moisture ingress.
First-Aid Measures
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Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14]
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Skin Contact: In case of contact, immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[14]
Conclusion
4-Bromo-1-(chloromethoxy)-2-methylbenzene is a highly valuable, albeit hazardous, reagent in organic synthesis. Its utility as a protected form of 4-bromo-2-methylphenol allows for the strategic construction of complex molecules, particularly in the realm of pharmaceutical development. A thorough understanding of its synthesis, reactivity, and, most importantly, its safe handling is essential for any researcher incorporating this compound into their synthetic endeavors.
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